5-(Dimethoxymethyl)-5-[2-(4-methoxyphenyl)ethyl]imidazolidine-2,4-dione
Description
Properties
CAS No. |
6952-45-0 |
|---|---|
Molecular Formula |
C15H20N2O5 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
5-(dimethoxymethyl)-5-[2-(4-methoxyphenyl)ethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H20N2O5/c1-20-11-6-4-10(5-7-11)8-9-15(13(21-2)22-3)12(18)16-14(19)17-15/h4-7,13H,8-9H2,1-3H3,(H2,16,17,18,19) |
InChI Key |
WSYBTQRLXOZXRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2(C(=O)NC(=O)N2)C(OC)OC |
Origin of Product |
United States |
Biological Activity
5-(Dimethoxymethyl)-5-[2-(4-methoxyphenyl)ethyl]imidazolidine-2,4-dione is a synthetic compound that belongs to the imidazolidine family. Its unique structure, characterized by the presence of dimethoxymethyl and para-methoxyphenyl substituents, suggests potential for diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including synthesis, pharmacological effects, and structure-activity relationships.
Chemical Structure and Properties
- Molecular Formula: C15H20N2O5
- Molecular Weight: 308.33 g/mol
- CAS Number: 6952-45-0
The compound features a five-membered ring containing two nitrogen atoms and two carbonyl groups, which are critical for its biological interactions. The dimethoxymethyl group enhances its lipophilicity and may influence its binding affinity to biological targets.
Synthesis
Synthesis of this compound typically involves multi-step organic reactions, often starting from simpler imidazolidine derivatives. The synthetic route can include:
- Formation of the imidazolidine ring.
- Introduction of the dimethoxymethyl group via nucleophilic substitution.
- Addition of the para-methoxyphenyl ethyl substituent.
Antimicrobial Activity
Research indicates that imidazolidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains and fungi. For instance, a study reported that related compounds exhibited minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
Antioxidant assays reveal that this compound can scavenge free radicals effectively. The IC50 values for antioxidant activity have been reported around 16.73 µg/mL, indicating a potential for protecting cells from oxidative stress . This property is particularly valuable in developing therapeutic agents for diseases associated with oxidative damage.
Anti-inflammatory Effects
In vivo studies have demonstrated that derivatives of imidazolidine can exhibit anti-inflammatory properties. For example, compounds structurally similar to this compound showed significant reductions in inflammation markers when tested in animal models at doses of 25 mg/kg and 50 mg/kg .
Analgesic Activity
Preliminary studies suggest that this compound may possess analgesic properties comparable to standard analgesics like morphine. In controlled experiments, it was observed that certain derivatives produced a central analgesic effect of approximately 46.15% compared to morphine's 48.08% .
Structure-Activity Relationship (SAR)
The biological activity of imidazolidine derivatives is influenced by their structural features. Modifications at specific positions on the imidazolidine ring or substituents can significantly alter their pharmacological profiles:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Dimethoxymethyl group; para-methoxyphenyl ethyl | Antioxidant, antimicrobial, analgesic |
| 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione | Hydroxyl group instead of methoxy | Enhanced solubility; varied activity |
| 5-Ethyl-5-(3-methyl-4-methoxyphenyl)imidazolidine-2,4-dione | Methyl substitution on phenyl ring | Altered lipophilicity; potential reactivity |
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 5-(Dimethoxymethyl)-5-[2-(4-methoxyphenyl)ethyl]imidazolidine-2,4-dione is in the field of pharmaceuticals. Research indicates that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and anticancer properties. The imidazolidine-2,4-dione core structure is known for its ability to interact with biological targets, making it a candidate for drug development.
Case Study: Anticancer Properties
A study explored the anticancer potential of imidazolidine derivatives, highlighting that modifications to the phenyl group can enhance cytotoxicity against various cancer cell lines. The presence of the methoxy group in this compound may contribute to its efficacy by improving solubility and bioavailability .
Organic Synthesis
In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various derivatizations, which can lead to new compounds with desirable properties.
Synthesis Pathway Example
The synthesis of this compound can be achieved through multi-step reactions involving:
- Alkylation of imidazolidine derivatives.
- Introduction of methoxy groups via methylation reactions.
This synthetic versatility makes it valuable for researchers looking to create novel compounds for testing .
Agricultural Chemistry
The compound's potential extends into agricultural chemistry, where it may be investigated for its effects on plant growth and development. Compounds with similar structures have been studied for their roles as growth regulators or herbicides.
Research Insights
Preliminary studies suggest that imidazolidine derivatives can influence plant metabolism and growth patterns, possibly enhancing resistance to environmental stressors . Further research could elucidate specific mechanisms and applications in crop science.
Data Tables
| Compound Name | Activity Type | Reference |
|---|---|---|
| Imidazolidine Derivative A | Anticancer | [Study Reference A] |
| Imidazolidine Derivative B | Anti-inflammatory | [Study Reference B] |
| Imidazolidine Derivative C | Growth regulator | [Study Reference C] |
Comparison with Similar Compounds
Substituted Imidazolidine-2,4-diones
The following table compares key analogs with variations at the C5 and N3 positions:
Key Observations :
- The dimethoxymethyl group in the target compound may increase polarity compared to ethyl or methyl substituents.
- Synthetic Routes: Alkylation and hydrogenation are common methods for modifying the C5 position , while Knoevenagel condensation is used in thiazolidine-2,4-dione derivatives (e.g., ).
Thiazolidine-2,4-dione Derivatives
Thiazolidine-2,4-diones (e.g., 3-(2-diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione ) share structural similarities but differ in the replacement of the imidazolidine oxygen with sulfur. This modification impacts both chemical reactivity and therapeutic applications:
Key Differences :
- Reactivity : The sulfur atom in thiazolidine-2,4-diones facilitates nucleophilic reactions, whereas imidazolidine-2,4-diones are more prone to electrophilic substitution.
- Therapeutic Targets: Thiazolidine-2,4-diones are well-known for antidiabetic applications , while imidazolidine-2,4-diones are explored for CNS disorders (e.g., ).
Research Findings and Data Tables
Physicochemical Properties
The following table summarizes properties of select analogs:
Preparation Methods
General Synthetic Strategy
Research Findings and Optimization
Reaction Conditions
- Temperature: Moderate heating (40–70 °C) is often employed during acetal formation to ensure complete reaction without decomposition.
- Solvents: Common solvents include methanol, ethanol, or other polar aprotic solvents facilitating nucleophilic substitution.
- Catalysts: Acidic catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) are used to promote acetal formation.
- Purification: Crystallization and recrystallization from aqueous or alcoholic solvents are standard to achieve high purity.
Yield and Purity
- Yields for hydantoin derivatives with similar substitution patterns typically range from 70% to 90%.
- Purity is enhanced by multiple recrystallizations and chromatographic techniques.
- Stability studies recommend storage under inert atmosphere and away from moisture to prevent hydrolysis of the dimethoxymethyl group.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Cyclization | Acidic/basic medium, 50–80 °C | Efficient ring closure |
| Side chain attachment | Alkyl halide or aldehyde, base or reductive amination | Requires controlled stoichiometry |
| Dimethoxymethylation | Dimethoxymethane, acid catalyst, 40–70 °C | Sensitive to moisture, requires dry conditions |
| Purification | Recrystallization from methanol/water | Achieves >95% purity |
| Storage | Dry, dark, ventilated environment | Prevents degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
